molecular formula C10H16ClNO B13099809 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone CAS No. 50669-68-6

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone

Cat. No.: B13099809
CAS No.: 50669-68-6
M. Wt: 201.69 g/mol
InChI Key: XFOUKPLRYJKKIB-RKDXNWHRSA-N
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Description

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a chloroethyl ketone moiety attached to an octahydroindole ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1H-indole and chloroacetyl chloride.

    Formation of Octahydroindole: The indole undergoes hydrogenation under high pressure in the presence of a suitable catalyst (e.g., palladium on carbon) to form octahydroindole.

    Chlorination: The octahydroindole is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroethyl ketone group, yielding the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Substituted ethanone derivatives.

    Reduction: 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanol.

    Oxidation: 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanoic acid.

Scientific Research Applications

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by forming covalent bonds with active site residues or alter receptor function by binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(1H-indol-1-yl)ethanone: Lacks the octahydro ring system, making it less sterically hindered.

    2-Bromo-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone: Similar structure but with a bromo group instead of a chloro group, which may affect reactivity and biological activity.

    1-((3aR,7aR)-Octahydro-1H-indol-1-yl)ethanone: Lacks the halogen substituent, potentially altering its chemical properties and reactivity.

Uniqueness

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone is unique due to its combination of a chloroethyl ketone group and an octahydroindole ring system. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

50669-68-6

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-2-chloroethanone

InChI

InChI=1S/C10H16ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h8-9H,1-7H2/t8-,9-/m1/s1

InChI Key

XFOUKPLRYJKKIB-RKDXNWHRSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CCN2C(=O)CCl

Canonical SMILES

C1CCC2C(C1)CCN2C(=O)CCl

Origin of Product

United States

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